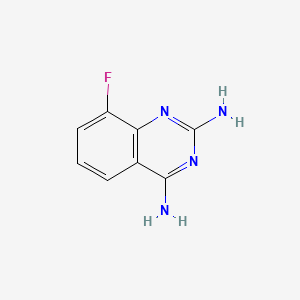

8-Fluoroquinazoline-2,4-diamine

Overview

Description

8-Fluoroquinazoline-2,4-diamine is a heterocyclic aromatic compound with the molecular formula C8H7FN4 It is characterized by the presence of a quinazoline core structure substituted with a fluorine atom at the 8th position and amino groups at the 2nd and 4th positions

Mechanism of Action

Mode of Action

The exact mode of action of 8-Fluoroquinazoline-2,4-diamine is currently unknown . Quinazoline derivatives have been found to inhibit the replication of certain viruses, suggesting that this compound may interact with viral proteins or enzymes .

Biochemical Pathways

It has been suggested that quinazoline derivatives may interfere with the life cycle of viruses, potentially affecting viral entry, replication, assembly, or release .

Result of Action

This compound has been identified as a potential inhibitor of Chikungunya and Ross River viruses . It was found to be more protective than the traditional drug ribavirin against Chikungunya virus (CHIKV), reducing CHIKV plaque-forming units by several log units .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroquinazoline-2,4-diamine typically involves the reaction of 8-fluoroquinazoline with suitable amine sources under controlled conditions. One common method involves the nitration of guanidine carbonate followed by reduction to yield the desired diamine compound . Another approach includes the reaction of 8-fluoroquinazoline with carbon tetrachloride, chloroform, and nitric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitration, reduction, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

8-Fluoroquinazoline-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The amino groups at the 2nd and 4th positions can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

8-Fluoroquinazoline-2,4-diamine has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is used in the study of biological pathways and as a potential inhibitor of specific enzymes.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

6-Fluoroquinazoline-2,4-diamine: Similar in structure but with the fluorine atom at the 6th position.

2,4-Diaminoquinazoline: Lacks the fluorine substitution.

8-Chloroquinazoline-2,4-diamine: Contains a chlorine atom instead of fluorine at the 8th position.

Uniqueness

8-Fluoroquinazoline-2,4-diamine is unique due to the presence of the fluorine atom at the 8th position, which imparts distinct chemical properties and reactivity compared to its analogs. This fluorine substitution enhances its potential as a bioactive compound and its utility in various chemical reactions.

Biological Activity

8-Fluoroquinazoline-2,4-diamine is a synthetic compound belonging to the quinazoline family, characterized by the presence of a fluorine atom at the 8-position and two amino groups at the 2 and 4 positions of the quinazoline ring. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly its antiviral properties against various viruses, including Chikungunya and Ross River viruses.

- Molecular Formula : C8H7FN4

- Molecular Weight : 178.17 g/mol

- IUPAC Name : 8-Fluoro-2,4-diaminoquinazoline

Antiviral Properties

Research has shown that this compound exhibits potent antiviral activity, particularly against Chikungunya virus (CHIKV). In vitro studies have demonstrated that this compound significantly inhibits CHIKV replication, outperforming traditional antiviral agents such as ribavirin. The mechanism of action is believed to involve interference with viral RNA synthesis and other stages of the viral life cycle.

Key Findings:

- Inhibition of Viral Replication : The compound reduces CHIKV plaque-forming units by several log units.

- Cell Viability : It preserves more than 90% cell viability in infected cells at 72 hours post-infection (hpi).

- Dose-Dependent Effects : The reduction in cytopathic effects and immunofluorescence in infected cells is observed in a dose-dependent manner.

Comparison with Other Quinazoline Derivatives

To understand the unique biological activity of this compound, it is essential to compare it with other quinazoline derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Diaminoquinazoline | C8H8N4 | Lacks fluorine; primarily studied for anticancer properties. |

| 5-Fluoroquinazoline-2,4-diamine | C8H7FN4 | Fluorine at position 5; exhibits different biological activities. |

| 7-Fluoroquinazoline-2,4-diamine | C8H7FN4 | Fluorine at position 7; potential antitumor activity noted. |

| 6,7-Difluoroquinazoline-2,4-diamine | C8H6F2N4 | Contains two fluorines; studied for enhanced antiviral properties. |

The presence of fluorine in the structure often enhances biological activity and stability, making it a valuable candidate for further drug development.

The antiviral mechanism of action for this compound involves:

- Viral RNA Synthesis Inhibition : The compound likely interferes with the synthesis of viral RNA.

- Protein Level Reduction : It reduces CHIKV-E2 protein levels in a dose-dependent manner.

- Cytopathic Effect Reduction : The compound decreases the cytopathic effects observed in infected cells.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has sufficient bioavailability to exert its antiviral effects effectively. This characteristic is crucial for its potential application as an antiviral agent.

Case Studies and Research Findings

A study conducted on various quinazoline derivatives highlighted the efficacy of this compound (DCR 137) in inhibiting CHIKV replication. The results indicated that DCR 137 was more effective than ribavirin in reducing viral loads and protecting host cells from viral-induced damage.

Summary of Study Results:

| DCR Code | Compound | CC50 (µM) | EC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|---|

| DCR 137 | This compound | >250 | <50 | >5 |

| Ribavirin | Ribavirin | >1000 | <100 | >10 |

Conclusion from Studies

The findings suggest that this compound could serve as a promising candidate for further development as an antiviral drug targeting alphaviruses like CHIKV and Ross River virus. Its unique structure and potent biological activity warrant additional research to explore its full therapeutic potential.

Future Directions

Given its promising biological activity against viral infections, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular pathways affected by the compound.

- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.

- Structural Modifications : Exploring analogs with enhanced potency or reduced toxicity.

Properties

IUPAC Name |

8-fluoroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZWXLZTWRYIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919671 | |

| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-79-1, 915402-31-2 | |

| Record name | 8-Fluoro-2,4-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.